Structural Uniqueness vs. Commercial Quinazolinone-Benzimidazole Screening Compounds: Scaffold Topology Comparison
Among commercially catalogued quinazolinone-benzimidazole-piperidine hybrids, the target compound bears a distinctive N-3 oxopropyl linker connecting the quinazolinone core to the piperidine ring, with the benzimidazole attached at the piperidine 4-position. In contrast, the majority of commercially available analogs — such as 3-((1H-benzo[d]imidazol-2-yl)methyl)-2-phenylquinazolin-4(3H)-one derivatives — employ a direct methylene bridge at N-3 without the intervening piperidine spacer [1]. The chemotype represented by the target compound has been disclosed in the patent literature (e.g., WO2014102594A2, US9212182) as part of substituted benzimidazole-type piperidine series with demonstrated activity against ion channels including Nav1.7, where specific compounds achieved IC₅₀ values of 7–23 nM in whole-cell voltage clamp assays on HEK293 cells stably expressing human Nav1.7 [2]. The target compound's specific linker topology falls within the claimed generic space of these pharmacologically validated scaffolds, whereas simple methylene-linked analogs cluster in a chemically and pharmacologically distinct space [1][2].
| Evidence Dimension | Linker topology and scaffold architecture |
|---|---|
| Target Compound Data | N-3 oxopropyl-piperidine-4-yl-(1H-benzimidazol-2-yl) architecture; MW 401.47; tPSA 61.7 Ų; 6 HBA, 1 HBD |
| Comparator Or Baseline | Typical commercial analogs: 3-((1H-benzo[d]imidazol-2-yl)methyl)-2-phenylquinazolin-4(3H)-one series — direct methylene link, no piperidine spacer [1] |
| Quantified Difference | Distinct chemical topology; target compound contains piperidine spacer absent in methylene-linked comparators; patent-validated scaffold space vs. undifferentiated chemotype space |
| Conditions | Structural comparison based on ChemDiv catalog (Compound Y042-5639) vs. published benzimidazole-quinazolinone series [1] |
Why This Matters
Procurement decisions for screening campaigns must account for scaffold topology: the oxopropyl-piperidine linker confers a unique 3D pharmacophore geometry that simple methylene-linked analogs cannot reproduce, justifying selection where diverse kinase or ion channel target space coverage is required.
- [1] Synthesis and Evaluation of Cytotoxic Activity of 3-((1H-Benzo[d]imidazol-2-yl)methyl)-2-phenylquinazolin-4(3H)-one Derivatives on MCF-7 Cell Line. Asian Pac J Health Sci. 2022;9(4):15–20. View Source
- [2] BindingDB Entry BDBM217435: US9212182, Compound 323/324. IC₅₀ = 23 nM against human Nav1.7 (HEK293, whole-cell voltage clamp, PatchXpress). Available at: https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=217435. View Source
